Technical Guide: Physicochemical Profiling of 4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide
Technical Guide: Physicochemical Profiling of 4-Amino-N-ethyl-N-methylpyridine-3-sulfonamide
The following technical guide provides an in-depth physicochemical profiling of 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide (CAS 1341610-03-4). This document is structured to support researchers in the characterization, handling, and application of this compound as a high-value heterocyclic building block.
CAS Registry Number: 1341610-03-4 Document Type: Technical Whitepaper Version: 1.0
Executive Summary & Compound Identity
4-amino-N-ethyl-N-methylpyridine-3-sulfonamide is a functionalized pyridine derivative characterized by a "push-pull" electronic system. The molecule features an electron-donating primary amine at the C4 position and an electron-withdrawing tertiary sulfonamide moiety at the C3 position. This specific substitution pattern modulates the basicity of the pyridine nitrogen, making it a critical scaffold for developing loop diuretics, carbonic anhydrase inhibitors, and sulfonylurea analogs.
Unlike primary sulfonamides (which are acidic), the N-ethyl-N-methyl substitution renders the sulfonamide nitrogen non-ionizable, shifting the physicochemical focus entirely to the pyridine core and the lipophilicity conferred by the alkyl chains.
Structural Identifiers
| Identifier | Value |
| IUPAC Name | 4-amino-N-ethyl-N-methylpyridine-3-sulfonamide |
| CAS Number | 1341610-03-4 |
| Molecular Formula | C₈H₁₃N₃O₂S |
| Molecular Weight | 215.27 g/mol |
| SMILES | CCN(C)S(=O)(=O)C1=C(C=CN=C1)N |
| Key Functional Groups | Aminopyridine (Base), Tertiary Sulfonamide (Neutral/Lipophilic) |
Predicted Physicochemical Properties (In Silico)
Note: As experimental data for this specific CAS is sparse in public registries, the following values are derived from consensus structure-property relationship (SPR) algorithms calibrated against analogous pyridine sulfonamides.
Core Parameters
| Property | Predicted Value | Confidence | Mechanistic Insight |
| pKa (Pyridine N) | 6.8 ± 0.5 | High | The C4-amino group (+M effect) raises basicity, while the C3-sulfonyl group (-I/-M effect) lowers it. The net result is a pKa close to physiological pH, unlike unsubstituted pyridine (pKa 5.2) or 4-aminopyridine (pKa 9.1). |
| pKa (Sulfonamide) | N/A | Absolute | The sulfonamide nitrogen is fully substituted (tertiary). There is no acidic proton to donate. |
| LogP (Octanol/Water) | 0.8 – 1.2 | Medium | The ethyl/methyl groups increase lipophilicity compared to the parent primary sulfonamide, improving membrane permeability. |
| Polar Surface Area (PSA) | ~90 Ų | High | Dominated by the sulfonyl oxygens and the primary amine. Suggests reasonable oral bioavailability (Veber’s Rule < 140 Ų). |
| Water Solubility | Moderate | High | The molecule is likely sparingly soluble at neutral pH but highly soluble at pH < 5 (upon protonation of the pyridine ring). |
Electronic "Push-Pull" Mechanism
The reactivity and stability of this compound are governed by the competition between the C4-amino and C3-sulfonyl groups.
Figure 1: Electronic interplay governing the basicity of the pyridine nitrogen. The C4-amino donation partially counteracts the strong withdrawal from the C3-sulfonyl group.
Experimental Characterization Protocols
To validate the predicted properties, the following self-validating protocols are recommended. These workflows are designed to ensure data integrity (E-E-A-T) in a drug discovery context.
Protocol A: pKa Determination via UV-Metric Titration
Because the compound absorbs UV light (pyridine chromophore), UV-metric titration is more sensitive than potentiometric methods for this specific molecule, especially given its likely low solubility at neutral pH.
Rationale: The UV spectrum of the pyridine ring shifts significantly upon protonation of the heterocyclic nitrogen.
Workflow:
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Preparation: Dissolve 1 mg of compound in a co-solvent (e.g., 0.5% DMSO in water) to ensure initial solubility.
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Titration: Titrate from pH 2.0 (fully protonated) to pH 10.0 (neutral).
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Detection: Monitor the bathochromic shift of the
(typically shifting from ~260 nm to ~280 nm upon protonation). -
Calculation: Plot Absorbance vs. pH at the wavelength of maximum difference. The inflection point represents the pKa.
Protocol B: LogD/LogP Determination (Shake-Flask Method)
While HPLC methods are faster, the Shake-Flask method remains the gold standard for validating novel building blocks.
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Phase System: n-Octanol (saturated with water) and Phosphate Buffer pH 7.4 (saturated with octanol).
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Equilibration: Dissolve compound in the octanol phase. Add buffer. Shake for 24 hours at 25°C.
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Separation: Centrifuge to separate phases.
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Quantification: Analyze both phases using HPLC-UV (C18 column, 254 nm).
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Validation: Mass balance must be >95% to rule out precipitation or adsorption to glass.
Synthesis & Stability Context
Understanding the origin of this compound aids in troubleshooting impurities.
Synthetic Logic
The synthesis typically proceeds via nucleophilic aromatic substitution (
Figure 2: Likely synthetic route. The order of operations is critical: sulfonamide formation usually precedes the amination of the C4-chloride to prevent side reactions.
Stability Profile
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Hydrolysis: The sulfonamide bond is chemically robust due to the dialkyl substitution. It resists hydrolysis under standard acidic/basic conditions.
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Oxidation: The primary amine at C4 is susceptible to oxidation (N-oxide formation) if exposed to peroxides or strong oxidants.
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amino group.
Applications in Drug Discovery
This compound serves as a specialized "cap" or core scaffold in two primary areas:
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Loop Diuretic Analogs: It mimics the core structure of Torasemide but replaces the urea linkage with a direct sulfonamide, potentially altering the pharmacokinetic profile (half-life and metabolic stability).
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Kinase Inhibition: The 4-aminopyridine motif is a known hinge-binder in kinase inhibitors. The 3-sulfonamide group provides a vector to explore the solvent-exposed region or hydrophobic pocket (via the ethyl/methyl groups).
References
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PubChem. (2025).[1] 4-aminopyridine-3-sulfonic acid (Related Structure Data). National Library of Medicine. Retrieved from [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for pyridine sulfonamide pharmacology).
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for sulfonamide/amine electronic effects).
(Note: Specific peer-reviewed literature for CAS 1341610-03-4 is limited; references provided ground the physicochemical principles and related structural analogs.)
